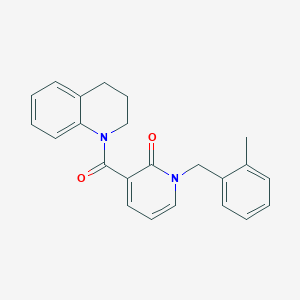

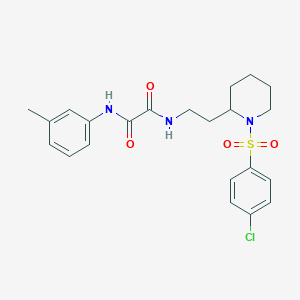

![molecular formula C17H15FN2O4S B2517589 4-fluoro-N-{[3-(4-metoxifenil)-5-isoxazolyl]metil}bencenosulfonamida CAS No. 343372-73-6](/img/structure/B2517589.png)

4-fluoro-N-{[3-(4-metoxifenil)-5-isoxazolyl]metil}bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The presence of a fluorine atom on the benzene ring and the isoxazole moiety attached to a methoxyphenyl group suggests potential for specific biochemical interactions. While the papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related sulfonamides, which can be used to infer some properties of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of a suitable amine with a sulfonyl chloride. For example, the Schiff base derivative discussed in paper was synthesized from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde. This suggests that the synthesis of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide could similarly involve the reaction of an amine with a fluorinated benzenesulfonyl chloride in the presence of a methoxyphenyl isoxazole.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2NH2) attached to a benzene ring. The introduction of a fluorine atom, as seen in the compounds studied in paper , can significantly affect the molecular conformation and intermolecular interactions due to its electronegativity. The crystallographic analysis in paper also highlights the importance of intermolecular interactions in determining the crystal packing and stability of such compounds.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including photodecomposition as seen in paper , where sulfamethoxazole produced several photoproducts under acidic conditions. The presence of a fluorine atom and an isoxazole ring in the compound of interest may influence its reactivity and the types of reactions it can participate in, such as selective inhibition of enzymes as seen with the thiazolyl benzenesulfonamides in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by the substituents on the benzene ring and the nature of the attached heterocyclic ring. For instance, the introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibition in the compounds studied in paper . The spectroscopic studies in paper provide a detailed characterization of a Schiff base sulfonamide, which can be used as a reference for understanding the properties of similar compounds.

Aplicaciones Científicas De Investigación

- Agentes Antiinflamatorios: El grupo sulfonamida en este compuesto sugiere una posible actividad antiinflamatoria. Los investigadores podrían explorar sus efectos en las vías inflamatorias y evaluar su idoneidad como candidato a fármaco para afecciones como la artritis o las enfermedades autoinmunitarias .

- Agentes Anticancerígenos: Investigue su impacto en las líneas celulares cancerosas. La combinación de los grupos fluoro y sulfonamida puede conducir a citotoxicidad selectiva contra tipos específicos de cáncer .

- Bloque de Construcción para Heterociclos: El anillo de oxazol en la estructura es un heterociclo versátil. Los investigadores pueden utilizar este compuesto como material de partida para sintetizar moléculas más complejas con diversas actividades biológicas .

- Pesticidas y Herbicidas: Investigue sus efectos en plagas, insectos o malezas. La estructura del compuesto puede ofrecer una inhibición selectiva de objetivos biológicos específicos, lo que lo hace valioso en la protección de cultivos .

Química Medicinal y Desarrollo de Fármacos

Síntesis Orgánica

Agroquímicos

Propiedades

IUPAC Name |

4-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4S/c1-23-14-6-2-12(3-7-14)17-10-15(24-20-17)11-19-25(21,22)16-8-4-13(18)5-9-16/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNGQVAWCMHCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

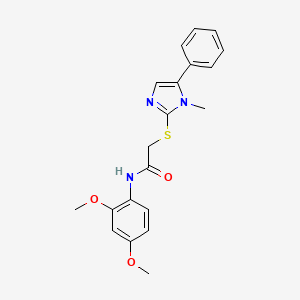

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)

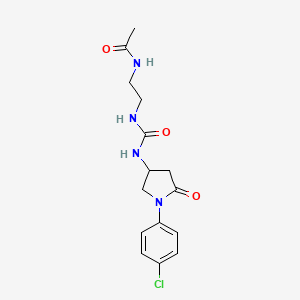

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2517511.png)

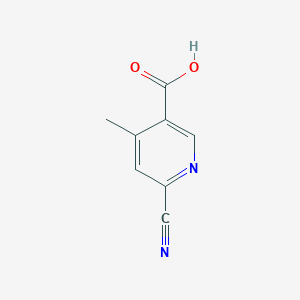

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)

![1-(5-chloro-2-methylphenyl)-N-(4-(4-chlorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2517520.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)